2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid
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Overview
Description
2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid is a complex organic compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine groups during multi-step synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid typically involves multiple steps, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The protected amine is then coupled with L-phenylalanine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The BOC group can be selectively removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are used for BOC deprotection.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid primarily involves its role as a protecting group. The BOC group stabilizes the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the synthesis, the BOC group is removed under acidic conditions, revealing the free amine which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but lacks the acetic acid moiety.
tert-Butoxycarbonyl-L-alanine: Similar protecting group but with a different amino acid.
tert-Butoxycarbonyl-L-tyrosine: Similar protecting group but with a phenolic side chain.
Uniqueness
2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid is unique due to its combination of the BOC-protected amine, phenylalanine, and acetic acid moieties. This combination allows for versatile applications in peptide synthesis and other organic transformations, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-23(2,3)30-22(28)24-19(13-16-7-5-4-6-8-16)21(27)29-15-18-11-9-17(10-12-18)14-20(25)26/h4-12,19H,13-15H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSTZZKQVYDHNB-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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